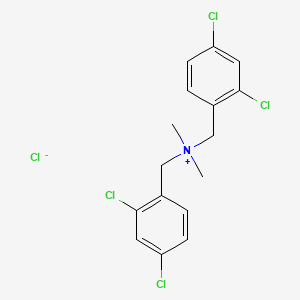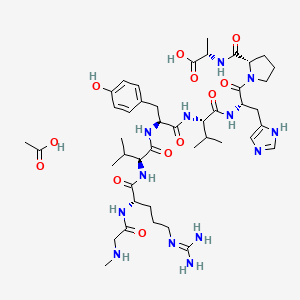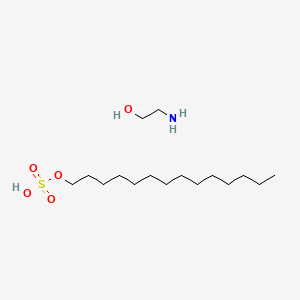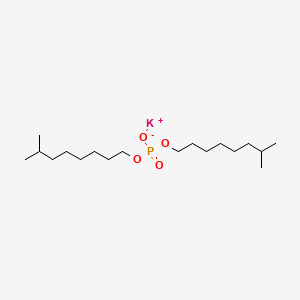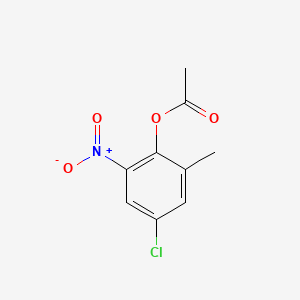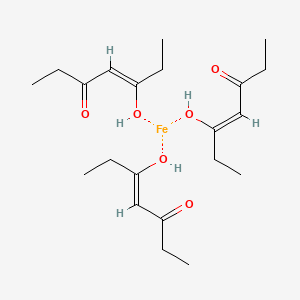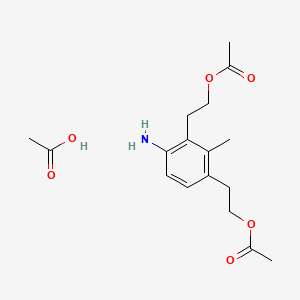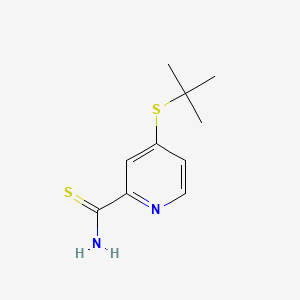
2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)-: is an organosulfur compound that features a pyridine ring substituted with a carbothioamide group and a tert-butylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- typically involves the reaction of N-substituted aniline with sulfur and sodium sulfide in the presence of 2-picoline. The reaction mixture is refluxed at 135°C for 48 hours, followed by cooling and solvent evaporation under high vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties .
Biology: The compound has shown promise as a building block for designing biologically active molecules, including potential anticancer agents .
Medicine: Research indicates that derivatives of this compound may exhibit pharmacological activities, such as anticancer and antimicrobial properties .
Industry: In materials science, the compound is explored for its potential use in the development of novel materials with unique electronic and optical properties .
作用機序
The mechanism of action of 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may interfere with biological processes like DNA replication and protein synthesis. The presence of the carbothioamide group allows for interactions with nucleophiles, potentially leading to the inhibition of enzyme activity .
類似化合物との比較
- 2-Pyridinethioamide
- Pyridine-2-carbothioic acid amide
- Pyridine-2-thioamide
Comparison: 2-Pyridinecarbothioamide, 4-((1,1-dimethylethyl)thio)- is unique due to the presence of the tert-butylthio group, which imparts distinct steric and electronic properties. This makes it more lipophilic and potentially more effective in crossing biological membranes compared to its analogs .
特性
CAS番号 |
186044-60-0 |
|---|---|
分子式 |
C10H14N2S2 |
分子量 |
226.4 g/mol |
IUPAC名 |
4-tert-butylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-10(2,3)14-7-4-5-12-8(6-7)9(11)13/h4-6H,1-3H3,(H2,11,13) |
InChIキー |
JXWNORBQDBBGSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=CC(=NC=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



